BMS-345541 is a synthetic, small molecule compound developed as a highly selective inhibitor of IKK, specifically targeting the IKKβ subunit. [, ] It has been extensively utilized in preclinical research to investigate the role of the IKK/NF-κB signaling pathway in various biological processes, including inflammation, immune responses, cell survival, and tumor development. [, , , ] While BMS-345541 has shown promise in preclinical studies, it has not progressed to clinical trials for therapeutic use in humans.
The synthesis of BMS-345541 involves several key steps that utilize standard organic chemistry techniques. The compound can be synthesized through the following general method:
Specific details regarding reaction conditions, such as temperature, solvent choice, and reaction times, are crucial for optimizing yields and ensuring the correct formation of the target compound. The synthesis has been documented in various studies, indicating that careful control over these parameters can lead to high-purity yields of BMS-345541 .
BMS-345541 has a molecular formula of and a molar mass of approximately 255.325 g/mol. The structural representation indicates the presence of a quinoxaline core with an aminoethyl side chain:
The three-dimensional structure allows for interactions at allosteric sites on IKK enzymes, which is essential for its inhibitory activity .
BMS-345541 primarily participates in biochemical reactions involving the inhibition of I kappa B kinase activity. The key reactions include:
The mechanism by which BMS-345541 exerts its effects involves several steps:
Studies have shown that this mechanism effectively inhibits cytokine production in response to stimuli such as lipopolysaccharides in cellular models .
BMS-345541 possesses several notable physical and chemical properties:
These properties are critical for its application in research settings where precise dosing and delivery are required .
BMS-345541 has significant applications in biomedical research, particularly concerning inflammatory diseases and cancer:
Despite its potential, it is important to note that BMS-345541 has not been approved for clinical use or trials in humans .
BMS-345541 [(2'-aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline] is a highly selective allosteric inhibitor of the IκB kinase (IKK) complex. Unlike ATP-competitive inhibitors, it binds to a unique regulatory site distinct from the catalytic ATP-binding pocket of IKKβ. Structural analyses reveal that human IKKβ comprises several domains: an N-terminal kinase domain (KD N; residues 1-109), a C-terminal kinase domain (KD C; residues 110-307), a ubiquitin-like domain (ULD; residues 308-404), and a scaffold dimerization domain (SDD; residues 410-664) [5]. BMS-345541 interacts with the SDD, inducing conformational changes that disrupt IKKβ oligomerization and trans-autophosphorylation. This binding is mutually exclusive with the IκBα substrate peptide (residues 26-42) but non-competitive with ADP, confirming its non-ATP-mimetic mechanism [2]. The compound exhibits 13-fold greater selectivity for IKKβ (IC₅₀ = 0.3 μM) over IKKα (IC₅₀ = 4.0 μM), attributed to subtle differences in their SDD regions [2] [5].
The inhibition kinetics of BMS-345541 demonstrate marked isoform specificity:
Table 1: Kinase Inhibition Profile of BMS-345541
Kinase | IC₅₀ (μM) | Mechanism |
---|---|---|
IKKβ | 0.3 | Allosteric, ATP-noncompetitive |
IKKα | 4.0 | Allosteric, ATP-noncompetitive |
Cdk1 | >100 | No inhibition |
Aurora A/B | >100 | No inhibition |
Plk1 | >100 | No inhibition |
NEK2 | >100 | No inhibition |
This selectivity arises from divergent residues in the ULD and SDD regions of IKKα and IKKβ. Functional assays show BMS-345541 blocks IKKβ-mediated phosphorylation of IκBα at Ser³²/Ser³⁶ in cells (IC₅₀ = 4 μM) without affecting c-Jun or STAT3 phosphorylation, confirming target specificity [2] [5].
BMS-345541 potently inhibits IKKβ-dependent phosphorylation of IκBα at Ser³²/Ser³⁶, preventing its recognition by the SCF/β-TrCP E3 ubiquitin ligase complex. In melanoma, prostate cancer, and breast cancer models, this inhibition stabilizes IκBα, reducing its ubiquitination and proteasomal degradation by >80% at 10 μM [3] [6] [7]. Consequently, cytosolic sequestration of NF-κB dimers is maintained, suppressing transcriptional activation. In LPS-stimulated cells, BMS-345541 (1–5 μM) reduces TNF-α, IL-1β, IL-6, and IL-8 production by blocking NF-κB-dependent gene expression [2] [8].
By stabilizing IκBα, BMS-345541 prevents nuclear translocation of the canonical p65/p50 heterodimer. Live-cell imaging of GFP-p65-transfected SK-MEL-5 melanoma cells shows that BMS-345541 (10 μM) reduces nuclear p65 accumulation by >90% within 4 hours [3]. Chromatin immunoprecipitation assays confirm diminished p65 binding to promoters of NF-κB target genes (e.g., CXCL1, BCL-2, SNAI1) [6] [7]. In breast cancer stem cells (GD2⁺), this blockade downregulates GD3 synthase (ST8SIA1), reducing tumorigenicity and metastases [7].
Beyond canonical NF-κB signaling, BMS-345541 modulates alternative pathways:
Table 2: Non-Canonical Effects of BMS-345541 on Inflammatory Pathways
Process | Targets Regulated | Functional Outcome |
---|---|---|
EMT | ↑ E-cadherin; ↓ N-cadherin, Snail, Slug, Twist, Vimentin | Reduced cell invasion and airway remodeling |
Mitochondrial Apoptosis | ↓ Bcl-2/Bax ratio; ↑ AIF release | Caspase-independent cell death |
Non-canonical NF-κB | ↓ RelB phosphorylation; ↓ p100 processing | Suppressed metastasis in breast cancer |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7